
GNE 2861
Overview
Description
GNE 2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6 with half-maximal inhibitory concentrations (IC50) of 7.5 nM, 36 nM, and 126 nM, respectively . Its molecular formula is C22H26N6O2 (MW: 406.48), and it is characterized by high purity (≥99%) and selectivity for group II PAKs over group I isoforms (PAK1–3) . Preclinical studies highlight its role in suppressing cancer cell proliferation and invasion, particularly in models of gastric, breast, and colon cancers . Notably, this compound is also used to investigate PAK-mediated pathways in non-oncological contexts, such as endometriosis, where it blocks disease progression in animal models .
Preparation Methods
The synthesis of GNE-2861 involves the design and optimization of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. The synthetic route typically starts with the selection of a 2,4-diaminoquinazoline series of inhibitors as a starting point. Guided by X-ray crystallography and a structure-based drug design approach, a series of novel 4-aminoquinazoline-2-carboxamide inhibitors are designed and synthesized. The inhibitors’ selectivity, therapeutic potency, and pharmaceutical properties are optimized through various chemical reactions and conditions .
Chemical Reactions Analysis
GNE-2861 undergoes several types of chemical reactions, including phosphorylation and inhibition of kinase activity. The compound selectively inhibits group II p21-activated kinases without affecting group I p21-activated kinases. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are phosphorylated proteins and inhibited kinases .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : GNE 2861 is chemically described as 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol. It exhibits high purity (≥98%) and has been shown to potently inhibit group II PAKs with IC50 values of 7.5 nM for PAK4, 126 nM for PAK5, and 36 nM for PAK6 .
Mechanism of Action : this compound selectively inhibits the activity of PAK4, which is implicated in various oncogenic processes including cell proliferation, migration, and invasion. The inhibition of PAK4 has been linked to the restoration of sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting a novel therapeutic approach for enhancing endocrine therapy efficacy .
Breast Cancer Treatment
This compound has been extensively studied for its potential to treat breast cancer, particularly in overcoming resistance to tamoxifen. Research indicates that:
- Tamoxifen Sensitization : this compound restores tamoxifen sensitivity in tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/LCC2). This is achieved through the inhibition of PAK4, which regulates estrogen receptor alpha (ERα) signaling .
- Cell Proliferation and Migration : In vitro studies demonstrate that this compound inhibits the proliferation and migration of breast cancer cells, highlighting its potential as an anti-cancer agent .
Case Study :
A study involving MCF-7/LCC2 cells showed that treatment with this compound significantly reduced cell viability and restored sensitivity to tamoxifen. The combination treatment resulted in a noticeable decrease in tumor growth in xenograft models .
Endometriosis Management
Recent findings suggest that this compound may also play a role in treating endometriosis by targeting PAK5:
- Inhibition of Endometriotic Cell Proliferation : Studies have shown that this compound effectively blocks the development of endometriosis by inhibiting PAK5 activity, which is upregulated in endometriotic tissues. This inhibition reduces glycolysis and cell proliferation in endometriotic cells .
Data Table: Effects of this compound on Endometriosis Models
Treatment | Concentration (nM) | Effect on Cell Proliferation (%) | Observations |
---|---|---|---|
Control | - | 100 | Baseline |
This compound | 250 | ~40 | Significant reduction in proliferation |
This compound + KPT-9274 | 250 + 1000 | ~20 | Synergistic effect observed |
Mechanism of Action
GNE-2861 exerts its effects by selectively inhibiting group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell motility, cytoskeletal reorganization, and cell cycle progression. In breast cancer cells, GNE-2861 perturbs estrogen receptor alpha signaling, restoring tamoxifen sensitivity .
Comparison with Similar Compounds
Target Specificity and Selectivity
For example:
- PF-3758309 : A potent ATP-competitive inhibitor of PAK4 (Kd = 2.7 nM) but lacks specificity for PAK5/6 .
This selectivity makes GNE 2861 a critical tool for dissecting group II PAK functions, such as their roles in cytoskeletal remodeling and cell survival .
Inhibitory Potency
Functional and Mechanistic Differences
- Group I vs. Group II PAK Inhibition : this compound’s lack of effect on Salmonella invasion (unlike group I inhibitors like IPA3) underscores divergent biological roles of PAK isoforms .
- Therapeutic Potential: While this compound and LCH-7749944 show promise in preclinical cancer models, PF-3758309 has demonstrated oral bioavailability and reversible ATP-competitive binding, advancing it closer to clinical translation .
Limitations and Challenges
- Toxicity and Resistance : Similar to fluorouracil-based chemotherapeutics, PAK inhibitors face challenges with off-target effects and resistance development .
- Preclinical Status : this compound remains in preclinical research, whereas PF-3758309 has undergone more extensive pharmacological profiling .
Key Research Findings
- Cancer : this compound suppresses PAK4-driven proliferation in gastric and breast cancer cells, with efficacy comparable to FRAX1036 but superior to ZINC194100678 .
- Non-Oncological Roles: In endometriosis, this compound inhibits PAK5-mediated anaerobic glycolysis, reducing lesion growth in murine models .
- Structural Insights : Unlike ATP-competitive inhibitors (e.g., PF-3758309), this compound’s binding mode remains uncharacterized, highlighting a gap in structure-activity relationship studies .
Biological Activity
GNE 2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6. Its potential as a therapeutic agent, particularly in oncology, has garnered significant attention due to its effects on tumor cell proliferation, migration, and invasion. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
- Chemical Name : 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol
- Purity : ≥98%
- IC50 Values :
- PAK4: 7.5 nM
- PAK5: 126 nM
- PAK6: 36 nM
This compound exhibits high selectivity for group II PAKs over a broad panel of kinases, with significant inhibition observed at low concentrations .
This compound functions by inhibiting the activity of group II PAKs, which are involved in various cellular processes including cell growth, survival, and motility. The inhibition of these kinases leads to:
- Decreased Tumor Cell Proliferation : this compound has been shown to reduce the viability of breast cancer cell lines significantly.
- Inhibition of Migration and Invasion : In vitro studies demonstrate that this compound impairs the migratory and invasive capabilities of cancer cells .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in various cancer models:
Case Studies
One notable study investigated the effects of this compound on tamoxifen-resistant breast cancer cells. The compound not only inhibited cell proliferation but also sensitized these cells to tamoxifen treatment. This was attributed to its ability to modulate estrogen receptor α target gene expression through PAK4-dependent pathways .
Clinical Implications
The selectivity and potency of this compound make it a promising candidate for further clinical evaluation. Current research suggests that it could be particularly beneficial for patients with breast cancer who exhibit resistance to standard therapies such as tamoxifen. The ongoing studies aim to assess its efficacy in vivo using mouse xenograft models and potentially in clinical trials for advanced solid malignancies .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for GNE 2861's selectivity toward group II PAKs (PAK4, PAK5, PAK6)?
this compound exhibits selectivity for group II PAKs with IC50 values of 7.5 nM (PAK4), 36 nM (PAK5), and 126 nM (PAK6). Its molecular structure likely interacts with conserved kinase domains in these isoforms, though structural studies (e.g., crystallography or molecular docking) are required to confirm binding modes. Researchers should validate selectivity using kinase profiling assays against broader panels to rule off-target effects .
Q. What experimental protocols are recommended for assessing this compound's inhibitory activity in vitro?
Standard kinase inhibition assays using recombinant PAK4/5/6 enzymes are recommended. Include ATP concentration titrations to account for competitive inhibition. Use positive controls (e.g., PF-3758309 for PAK4) and validate results with orthogonal methods like cellular phosphorylation assays (e.g., Western blot for PAK4 substrate phosphorylation). Ensure reproducibility by adhering to MIAME guidelines for assay documentation .
Q. How should this compound be stored and prepared for cell-based studies?
Store lyophilized powder at 2–8°C under inert gas. Prepare stock solutions in DMSO (105 mg/mL, 258.31 mM) with brief sonication. Avoid freeze-thaw cycles and use fresh aliquots to prevent hydrolysis. For in vitro work, dilute to working concentrations in culture media with ≤0.1% DMSO to minimize solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in PAK4 inhibition data across different cellular models?
Discrepancies may arise from variations in cell line-specific PAK expression, compensatory signaling pathways, or differences in assay endpoints (e.g., proliferation vs. migration). Perform dose-response curves across multiple models and integrate proteomic profiling to identify confounding factors. Use statistical methods like ANOVA with post-hoc tests to assess significance .
Q. What strategies optimize this compound's efficacy in 3D tumor spheroid models?
Combine this compound with inhibitors of parallel pathways (e.g., RAF/MEK) to overcome resistance. Use time-lapse imaging to monitor spheroid disintegration and quantify effects via metrics like spheroid volume reduction. Include controls for hypoxia and nutrient gradients, which may alter PAK activity .
Q. How can researchers validate this compound's target engagement in vivo?
Employ pharmacodynamic biomarkers such as phospho-PAK4 levels in tumor biopsies. Pair with PK/PD modeling to correlate plasma concentrations with target modulation. Use genetic validation (e.g., PAK4 knockout models) to confirm on-mechanism effects .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in high-throughput screens?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use Z-factor or strictly standardized mean difference (SSMD) to assess assay robustness. Correct for multiple comparisons using Benjamini-Hochberg adjustments to reduce false discovery rates .
Q. Methodological Considerations
- Data Presentation : Avoid duplicating results in text and figures. Use tables for IC50 comparisons and figures for kinetic data (e.g., time-course phosphorylation) .
- Reproducibility : Report batch numbers of this compound, solvent lot variations, and instrument calibration details. Share raw data via repositories like Figshare to enhance transparency .
- Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines for experimental design and reporting .
Properties
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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